molecular formula C14H24ClNS B14479446 1-((Octylthio)methyl)pyridinium, chloride CAS No. 68278-98-8

1-((Octylthio)methyl)pyridinium, chloride

Cat. No.: B14479446
CAS No.: 68278-98-8
M. Wt: 273.9 g/mol
InChI Key: FQDFCTQORXDEDB-UHFFFAOYSA-M
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Description

1-((Octylthio)methyl)pyridinium, chloride: is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the octylthio group attached to the pyridinium ring imparts unique properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Octylthio)methyl)pyridinium, chloride typically involves the reaction of pyridine with an octylthioalkylating agent, such as octylthiomethyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: 1-((Octylthio)methyl)pyridinium, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((Octylthio)methyl)pyridinium, chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Octylthio)methyl)pyridinium, chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 1-((Octylthio)methyl)pyridinium, chloride stands out due to its unique octylthio group, which imparts distinct physicochemical properties and enhances its interaction with biological membranes. This makes it particularly effective in applications requiring strong antimicrobial activity and membrane disruption .

Properties

CAS No.

68278-98-8

Molecular Formula

C14H24ClNS

Molecular Weight

273.9 g/mol

IUPAC Name

1-(octylsulfanylmethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C14H24NS.ClH/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15;/h7-9,11-12H,2-6,10,13-14H2,1H3;1H/q+1;/p-1

InChI Key

FQDFCTQORXDEDB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCSC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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